2-[4-(2-Oxoethyl)phenyl]acetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde typically involves the reaction of 4-(2-oxoethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve scalability. The purification of the final product typically involves distillation, crystallization, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxoethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-[4-(2-Oxoethyl)phenyl]acetic acid.
Reduction: 2-[4-(2-Hydroxyethyl)phenyl]acetaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(2-Oxoethyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins through its aldehyde group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This interaction can modulate the activity of enzymes and affect cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and signaling pathways.
Comparison with Similar Compounds
2-[4-(2-Oxoethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-Oxoethyl)benzaldehyde: Similar structure but without the additional aldehyde group, limiting its versatility in synthetic applications.
2,2’- (1,4-phenylene)diacetaldehyde: Another name for the same compound, emphasizing its diacetaldehyde structure.
The uniqueness of this compound lies in its dual functional groups (aldehyde and oxoethyl), which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-[4-(2-oxoethyl)phenyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOVDXLQHCGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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